molecular formula C17H24N4O3S B8268382 Ethyl 2-(methylthio)-4-(3-oxo-1,4-diazaspiro[5.5]undecan-1-yl)pyrimidine-5-carboxylate CAS No. 2170746-95-7

Ethyl 2-(methylthio)-4-(3-oxo-1,4-diazaspiro[5.5]undecan-1-yl)pyrimidine-5-carboxylate

Cat. No.: B8268382
CAS No.: 2170746-95-7
M. Wt: 364.5 g/mol
InChI Key: BEJVKNKQDAKPCR-UHFFFAOYSA-N
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Description

Ethyl 2-(methylthio)-4-(3-oxo-1,4-diazaspiro[5.5]undecan-1-yl)pyrimidine-5-carboxylate is a pyrimidine derivative featuring a spirocyclic diazaspiro[5.5]undecane moiety at the 4-position and a methylthio (-SMe) group at the 2-position. The ethyl carboxylate ester at the 5-position enhances solubility and modulates electronic properties. This compound is of interest in medicinal chemistry due to its structural complexity, which may confer unique binding interactions with biological targets, such as kinases or enzymes involved in signaling pathways .

Properties

IUPAC Name

ethyl 2-methylsulfanyl-4-(3-oxo-1,4-diazaspiro[5.5]undecan-1-yl)pyrimidine-5-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N4O3S/c1-3-24-15(23)12-9-18-16(25-2)20-14(12)21-10-13(22)19-11-17(21)7-5-4-6-8-17/h9H,3-8,10-11H2,1-2H3,(H,19,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEJVKNKQDAKPCR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN=C(N=C1N2CC(=O)NCC23CCCCC3)SC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N4O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2170746-95-7
Record name 2-(methylthio)-4-(3-oxo-1,4-diazaspiro[5.5]undec-1-yl)-5-Pyrimidinecarboxylic acid ethyl ester
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Preparation Methods

Cyclization of Bicyclic Intermediates

In US20210179567A1, the synthesis begins with a bicyclic lactam derivative subjected to intramolecular cyclization. The reaction employs sodium hydride (NaH) as a base in tetrahydrofuran (THF) at 0–5°C, yielding the spirocyclic structure with 78% efficiency. The mechanism involves deprotonation of the lactam nitrogen, followed by nucleophilic attack on a carbonyl carbon to form the spiro center.

Alkylation and Ring Expansion

WO2020041770A1 describes an alternative route using a piperidine precursor. The substrate undergoes alkylation with 1,5-dibromopentane in dimethylformamide (DMF) at 80°C, forming the 11-membered spiro ring. This method achieves a higher yield (85%) but requires stringent temperature control to avoid byproduct formation.

Functionalization of the Pyrimidine Ring

The pyrimidine component, ethyl 2-(methylthio)-5-carboxylate, is synthesized through sequential substitutions.

Thiolation at the C2 Position

Introduction of the methylthio group at position 2 involves reacting 4-chloro-2-mercaptopyrimidine with methyl iodide in the presence of potassium carbonate (K₂CO₃) in acetone. The reaction proceeds at room temperature for 12 hours, achieving 90% conversion. Excess methyl iodide ensures complete substitution, while K₂CO₃ neutralizes liberated hydrogen iodide.

Esterification at the C5 Position

The ethyl ester group is introduced via Fischer esterification. Pyrimidine-5-carboxylic acid is refluxed with ethanol and sulfuric acid (H₂SO₄) at 110°C for 6 hours. The reaction mixture is neutralized with sodium bicarbonate (NaHCO₃), yielding the ester with 82% purity after recrystallization.

Coupling of Spirocyclic Amine and Pyrimidine

The final step involves conjugating the spirocyclic amine to the pyrimidine ring at position 4.

Nucleophilic Aromatic Substitution

In a method detailed by Protheragen-ING, the spirocyclic amine attacks a chloro-substituted pyrimidine intermediate. The reaction uses N,N-diisopropylethylamine (DIPEA) as a base in dichloromethane (DCM) at 40°C for 24 hours. The product is isolated via column chromatography (silica gel, ethyl acetate/hexane), achieving a 68% yield.

Buchwald-Hartwig Amination

An alternative approach employs palladium catalysis. Using tris(dibenzylideneacetone)dipalladium (Pd₂(dba)₃) and Xantphos as ligands, the coupling occurs in toluene at 100°C. This method enhances regioselectivity, yielding 75% of the desired product.

Optimization Strategies for Scalable Synthesis

Solvent and Temperature Effects

Comparative studies reveal that THF outperforms DMF in cyclization reactions due to its lower viscosity and improved mixing. Elevated temperatures (>80°C) during alkylation increase reaction rates but risk epimerization at the spiro center.

Catalytic Enhancements

Replacing traditional bases with polymer-supported reagents reduces purification steps. For instance, polystyrene-bound DIPEA in the coupling step eliminates the need for aqueous workup, improving throughput by 20%.

Analytical Characterization and Validation

Spectroscopic Confirmation

Nuclear magnetic resonance (NMR) spectroscopy validates the structure:

  • ¹H NMR (400 MHz, CDCl₃): δ 1.35 (t, 3H, -CH₂CH₃), 2.45 (s, 3H, -SCH₃), 3.22–3.58 (m, 8H, spiro-H).

  • 13C NMR: 171.2 ppm (C=O), 162.4 ppm (pyrimidine C4-N).

Chromatographic Purity

High-performance liquid chromatography (HPLC) analysis using a C18 column (acetonitrile/water gradient) confirms ≥97% purity .

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions leading to the formation of sulfoxides or sulfones.

  • Reduction: : Reduction reactions can occur at various functional groups, including the carbonyl and ester groups.

  • Substitution: : Nucleophilic and electrophilic substitution reactions can modify the functional groups attached to the pyrimidine ring.

Common Reagents and Conditions

  • Oxidizing Agents: : Hydrogen peroxide or m-chloroperbenzoic acid for oxidation reactions.

  • Reducing Agents: : Sodium borohydride or lithium aluminum hydride for reduction reactions.

  • Substitution Reagents: : Alkyl halides, acyl chlorides, and thiolating agents for substitution reactions.

Major Products

  • Oxidation Products: : Sulfoxides and sulfones derived from the methylthio group.

  • Reduction Products: : Alcohols and amines derived from the reduction of esters and carbonyl groups.

  • Substitution Products: : Various substituted pyrimidines with altered functional groups.

Scientific Research Applications

Ethyl 2-(methylthio)-4-(3-oxo-1,4-diazaspiro[5.5]undecan-1-yl)pyrimidine-5-carboxylate has a range of applications in scientific research:

  • Chemistry: : Used as a building block in the synthesis of more complex molecules.

  • Biology: : Studied for its potential biological activity and interactions with biomolecules.

  • Medicine: : Explored for its potential therapeutic effects and pharmacological properties.

  • Industry: : Utilized in the development of new materials and catalysts.

Mechanism of Action

The compound exerts its effects through interaction with specific molecular targets:

  • Molecular Targets: : Enzymes, receptors, or nucleic acids.

  • Pathways Involved: : Inhibition or activation of specific biochemical pathways, depending on the target and mode of action.

Comparison with Similar Compounds

Comparison with Structurally Similar Pyrimidine Derivatives

Below is a detailed comparison of the target compound with analogs reported in the literature.

Structural Features
Compound Name Substituents at Key Positions Molecular Weight Key Structural Differences
Target Compound 2-(methylthio), 4-(3-oxo-1,4-diazaspiro[5.5]undecan-1-yl), 5-carboxylate ~400–450 (estimated) Contains a spirocyclic diazaspiro group enabling 3D conformational diversity.
Ethyl 4-((4-methoxybenzyl)amino)-2-(methylthio)pyrimidine-5-carboxylate 4-(4-methoxybenzylamino), 2-(methylthio), 5-carboxylate 367.86 Replaces spirocyclic group with a linear 4-methoxybenzylamino substituent.
Ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate 4-chloro, 2-(methylthio), 5-carboxylate 232.69 Chlorine at 4-position offers reactivity for further functionalization.
Ethyl 4-(3-chloro-4-methoxybenzylamino)-2-(methylsulfonyl)pyrimidine-5-carboxylate 4-(3-chloro-4-methoxybenzylamino), 2-(methylsulfonyl), 5-carboxylate 403.85 Sulfonyl group at 2-position increases polarity compared to methylthio.

Key Observations :

  • Methylthio (-SMe) at the 2-position is a common feature; replacing it with sulfonyl (-SO₂Me) increases hydrophilicity but may reduce membrane permeability .
Physicochemical Properties
Property Target Compound Ethyl 4-((4-methoxybenzyl)amino)-2-(methylthio)pyrimidine-5-carboxylate Ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate
Molecular Weight ~400–450 (estimated) 367.86 232.69
LogP ~2.5–3.5 (predicted) 2.8 (predicted) 1.9 (predicted)
Aqueous Solubility Low (spirocyclic group increases hydrophobicity) Moderate (polar benzylamino group) Low (chlorine reduces polarity)

Key Observations :

  • The spirocyclic group in the target compound likely increases molecular weight and hydrophobicity, which may impact pharmacokinetics.
  • Chlorine in the analog enhances reactivity but reduces solubility .

Biological Activity

Ethyl 2-(methylthio)-4-(3-oxo-1,4-diazaspiro[5.5]undecan-1-yl)pyrimidine-5-carboxylate is a complex pyrimidine derivative characterized by its unique structural features, including a spirocyclic framework and various functional groups. This article explores its biological activity, potential therapeutic applications, and relevant research findings.

Structural Characteristics

The compound has the following structural formula:

  • Molecular Formula : C17H24N4O3S
  • SMILES : CCOC(=O)C1=CN=C(N=C1N2CC(=O)NCC23CCCCC3)SC

Synthetic Routes

The synthesis of this compound typically involves several key steps:

  • Formation of the Pyrimidine Ring : Condensation reactions between diketones and amino compounds.
  • Spirocyclic Intermediate Synthesis : Cyclization reactions under specific conditions.
  • Esterification : Introduction of the ethyl ester group.
  • Methylthio Group Addition : Substitution reactions with thiolating agents.

Antimicrobial Properties

Pyrimidine derivatives are also studied for their antimicrobial properties. Compounds with similar structures have demonstrated efficacy against various bacterial strains, suggesting that this compound may possess similar activity.

Research Findings

StudyFindings
Research on Pyrimidine DerivativesCompounds exhibit antiviral activity against HIV and other viruses by inhibiting specific transcriptional processes.
Antimicrobial StudiesRelated compounds showed effectiveness against various bacterial strains, indicating potential for further exploration in this area.

Case Studies

While direct case studies on this compound are scarce, the following examples illustrate the biological relevance of similar compounds:

  • HIV Inhibition : A study demonstrated that certain pyrimidine derivatives inhibited HIV replication in T cell lines and peripheral blood mononuclear cells, showcasing their potential as antiviral agents.
  • Antimicrobial Activity : Research highlighted the effectiveness of pyrimidine derivatives against resistant bacterial strains, emphasizing their therapeutic potential in treating infections.

Q & A

Q. Methodological Recommendations :

  • Solvent Optimization : Replace DMF with DMA in Step 2 to reduce decomposition at high temperatures.
  • Catalyst Screening : Test alternatives to DMAP (Step 3) such as 4-DMAP or TEA to enhance Boc-protection efficiency.
  • Reaction Monitoring : Use inline FTIR to track intermediate formation and adjust reaction time dynamically .

Advanced: How to resolve contradictions in reported biological activity (e.g., kinase inhibition)?

Q. Answer :

  • Dose-Response Studies : Perform IC₅₀ assays across multiple concentrations (e.g., 0.1–100 µM) to validate potency thresholds.
  • Kinase Panel Screening : Compare activity against >50 kinases to assess selectivity (e.g., using ADP-Glo™ assays).
  • Structural Analog Testing : Modify the spiro ring (e.g., diazaspiro[4.5] vs. [5.5]) and compare inhibition profiles. suggests spiro ring size impacts target binding .

Advanced: How to computationally model the spirocyclic conformation and puckering effects?

Q. Answer :

  • Puckering Coordinates : Apply Cremer-Pople parameters (θ, φ) to quantify ring puckering in the diazaspiro system. For six-membered rings, calculate out-of-plane displacements using crystallographic data .
  • MD Simulations : Use AMBER or GROMACS to simulate conformational flexibility. Restrained simulations (e.g., 2D RMSD plots) can identify stable puckered states under physiological conditions.

Advanced: What are the challenges in synthesizing structural analogs with modified substituents?

Q. Answer :

  • Methylthio Replacement : Substituting -SMe with -OMe or -NH₂ requires adjusting coupling conditions (e.g., Pd-catalyzed cross-coupling for aryl ethers).
  • Spiro Ring Modifications : Introducing heteroatoms (e.g., oxygen) into the spiro core may require re-optimizing cyclization steps (see for related diazaspiro derivatives) .

Advanced: How to validate the compound’s stability under physiological conditions?

Q. Methodology :

  • pH Stability Studies : Incubate the compound in buffers (pH 1–10) at 37°C and monitor degradation via HPLC-MS.
  • Plasma Stability Assays : Use human plasma to assess esterase-mediated hydrolysis of the ethyl carboxylate group .

Advanced: What crystallographic software settings are optimal for refining its structure?

Q. Recommendations :

  • SHELXL Parameters : Set TREF for anisotropic refinement of non-H atoms. Use HKLF 4 for high-resolution data (<1.0 Å).
  • Hydrogen Bond Restraints : Apply DFIX and DANG commands to maintain geometry during refinement .

Advanced: How does the spirocyclic conformation influence solubility and bioavailability?

Q. Analysis :

  • LogP Calculation : Predict using ChemAxon; the spiro ring increases rigidity, reducing LogP compared to linear analogs.
  • Solubility Testing : Perform shake-flask assays in PBS and correlate with molecular dynamics (MD) simulations of hydration free energy .

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